Cycleanine
Overview
Description
Cycleanine is a complex organic compound with a molecular formula of C38H42N2O7 and a molecular weight of 638.749 g/mol . This compound belongs to the class of diarylethers and is characterized by its intricate heptacyclic structure.
Preparation Methods
The synthesis of Cycleanine involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves the construction of the heptacyclic framework through a series of cyclization reactions.
Functional group modifications: Introduction of methoxy groups and other functional groups through substitution reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Cycleanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cycleanine has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Mechanism of Action
The mechanism of action of Cycleanine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its unique structural features .
Comparison with Similar Compounds
Similar compounds to Cycleanine include:
This compound: Another complex organic compound with a similar heptacyclic structure.
TEMPO: A compound with strong oxidizing properties, used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and the arrangement of its heptacyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(30),3(36),4,6,13(35),14,16(34),18(33),19,21,28,31-dodecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXEUSGZWSCQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326780 | |
Record name | NSC615580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16846-79-0 | |
Record name | NSC615580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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